![molecular formula C14H12N4O3S B2376847 benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate CAS No. 877630-53-0](/img/no-structure.png)

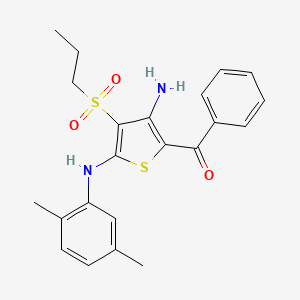

benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

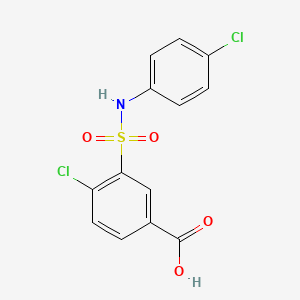

Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their significant biological and pharmacological activities . They have been found to exhibit antibacterial, antiproliferative, CNS modulating, antiviral, antifungal, anticancer, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate . This intermediate is used for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .

Scientific Research Applications

Synthesis and Antioxidant Activity

Benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is utilized in the synthesis of various heterocycles such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. These compounds, particularly pyrazole and thiophene derivatives, exhibit antioxidant activity comparable to that of ascorbic acid (El‐Mekabaty, 2015).

Anticancer and Anti-inflammatory Properties

Research on novel pyrazolopyrimidine derivatives indicates their potential as anticancer and anti-5-lipoxygenase agents. These compounds have shown cytotoxic activities in HCT-116 and MCF-7 cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Insecticidal and Antibacterial Applications

A study on pyrazolo[3,4-d]pyrimidine derivatives demonstrates their potential in insecticidal and antibacterial applications. These compounds have been evaluated against Pseudococcidae insects and various microorganisms, showing promising results (Deohate & Palaspagar, 2020).

Antimicrobial Activity

Some derivatives of this compound, particularly those with 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones, have shown in vitro antimicrobial activity. These compounds have been effective against bacterial and fungal agents (Abdel-Gawad et al., 2003).

Antiproliferative Activity

Studies on pyrazolopyridine derivatives synthesized from these compounds have revealed significant antiproliferative activity. These studies indicate potential use in the development of anticancer agents (Fayed et al., 2019).

Future Directions

The future directions for the research and development of benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate and similar compounds could involve further exploration of their biological and pharmacological activities. Given their significant biological activities, these compounds could be further optimized and developed as potential therapeutic agents for various diseases .

Mechanism of Action

Target of Action

The compound “benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate” is a derivative of the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been described with a wide range of biological potential . They have shown affinity towards adenosine receptors , and their close similarity with the purine bases adenine and guanine makes them potential targets for various biological activities .

Mode of Action

Pyrazolo[3,4-d]pyrimidines have been found to exhibit various biological activities, including antiviral , antimicrobial , and anticancer activities. These activities are likely due to their interaction with various cellular targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, their antiviral activity suggests an interaction with viral replication pathways , while their antimicrobial activity indicates a potential disruption of bacterial cell processes .

Result of Action

Given the biological activities associated with pyrazolo[3,4-d]pyrimidines, the compound could potentially inhibit the growth of certain viruses, bacteria, or cancer cells .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate involves the reaction of benzyl bromide with 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid in the presence of a base to form the desired compound.", "Starting Materials": [ "Benzyl bromide", "2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid (1 equivalent) in a suitable solvent (e.g. DMF, DMSO) and add a base (1.2 equivalents) to the solution.", "Step 2: Add benzyl bromide (1.1 equivalents) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate as a white solid." ] } | |

CAS RN |

877630-53-0 |

Molecular Formula |

C14H12N4O3S |

Molecular Weight |

316.34 |

IUPAC Name |

benzyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetate |

InChI |

InChI=1S/C14H12N4O3S/c19-11(21-7-9-4-2-1-3-5-9)8-22-14-16-12-10(6-15-18-12)13(20)17-14/h1-6H,7-8H2,(H2,15,16,17,18,20) |

InChI Key |

HSGCOWNJGDRSIK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide](/img/structure/B2376765.png)

![1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2376766.png)

![methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2376770.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2376781.png)

![N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376784.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2376786.png)